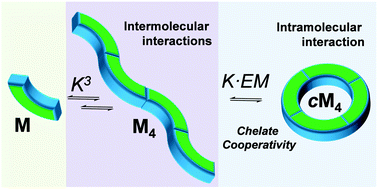Guidelines for the assembly of hydrogen-bonded macrocycles
Chemical Communications Pub Date: 2019-06-01 DOI: 10.1039/C9CC03166A
Abstract
The formation of well-defined, discrete self-assembled architectures relies on the interplay between non-covalent interactions and cooperative phenomena. In particular, chelate or intramolecular cooperativity is responsible for the assembly of closed, cyclic structures in competition with open, linear oligomers, and it can be enhanced in several ways to increase the stability of a given cycle size. In this article, we review the work of several researchers on the synthesis of hydrogen-bonded macrocycles from ditopic molecules and analyze the main factors, often interrelated, that influence the equilibrium between ring and chain species. Emphasis will be set on the diverse features that can increase cyclization fidelity, including monomer geometry, template effects, conformational effects, intramolecular interactions and H-bonding pattern.


Recommended Literature
- [1] Contents list
- [2] Recent progress in the electron paramagnetic resonance study of polymers
- [3] Fluorescence spectra of asymmetric diamines having primary and tertiary amino groups
- [4] Measurement of enthalpies and entropies of activation as a function of pairwise distance for the pairwise relative diffusion of SrI2 in water over lengthscales from 6 Što 40 ņ
- [5] Femtosecond infrared spectroscopy of chlorophyll f-containing photosystem I†
- [6] A structural study of alkaline earth metal complexes with hybrid disila-crown ethers†
- [7] Palladium-catalysed enantio- and regioselective (3 + 2) cycloaddition reactions of sulfamidate imine-derived 1-azadienes towards spirocyclic cyclopentanes†
- [8] One-step synthesis of silver nanoparticle-filled nylon 6 nanofibers and their antibacterial properties
- [9] Direct synthesis of novel quinoxaline derivatives via palladium-catalyzed reductive annulation of catechols and nitroarylamines†
- [10] Front cover

Journal Name:Chemical Communications
Research Products
-
CAS no.: 131633-88-0
-
CAS no.: 147253-67-6









